Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-
Description
Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- is a benzamide derivative featuring a 3,4-dihydroxybenzylidene substituent attached to the amide nitrogen. This compound’s structure combines the planar benzamide core with a catechol-like moiety, which may confer hydrogen-bonding capacity, metal chelation properties, and redox activity. Such structural attributes are often exploited in medicinal chemistry for targeting enzymes or receptors involved in oxidative stress, inflammation, or cancer pathways .
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-[(3,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)10-2-4-11(5-3-10)16-8-9-1-6-12(17)13(18)7-9/h1-8,17-18H,(H2,15,19) |
InChI Key |
JGXMULBJRUXBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation Method
Basic Reaction Scheme
The most direct approach for synthesizing Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- involves the condensation reaction between 4-aminobenzamide and 3,4-dihydroxybenzaldehyde. This reaction follows a similar pattern to other Schiff base syntheses documented in the literature.
Detailed Procedure
Based on synthetic protocols for similar Schiff bases, the following procedure can be employed:
- Dissolve 4-aminobenzamide in ethanol (10-20 mL per gram)
- Add an equimolar amount of 3,4-dihydroxybenzaldehyde
- Add a catalytic amount of glacial acetic acid (2-3 drops)
- Reflux the mixture for 3-8 hours
- Monitor the reaction progress by TLC
- Cool the reaction mixture to room temperature
- Filter the precipitate formed
- Wash with cold ethanol
- Recrystallize from appropriate solvent (typically ethanol)
- Dry the product under vacuum
This method is supported by similar synthetic protocols described for related compounds, such as the synthesis of 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid, which was prepared by refluxing 3-Hydroxy Benzaldehyde with 4-amino-3-hydroxy benzoic acid in ethanol for 8 hours at 60°C in the presence of glacial acetic acid.
Reaction Parameters and Conditions
Table 1: Optimal Reaction Conditions for the Traditional Condensation Method
| Parameter | Optimal Condition | Effect on Yield | Comments |
|---|---|---|---|
| Solvent | Ethanol | Moderate to High | Most commonly used; provides good solubility for both reactants |
| Temperature | 60-80°C | High | Higher temperatures accelerate reaction but may cause degradation |
| Reaction Time | 3-8 hours | Moderate to High | Longer times may be necessary for complete conversion |
| Catalyst | Glacial acetic acid | Increases yield | Facilitates imine formation |
| Molar Ratio | 1:1 (amine:aldehyde) | Optimal | Excess of either reactant rarely improves yield |
| Concentration | 0.1-0.5 M | Moderate | Higher concentrations may lead to side reactions |
Alternative Synthesis Methods
Supersonic Speed Gas Impacting Method
A novel approach for synthesizing similar Schiff bases was reported using supersonic speed gas impacting method. This technique was successfully applied for the synthesis of a Schiff base derived from 3,4-dimethoxybenzaldehyde and p-aminobenzoic acid.
Procedure Overview
- The reactants (4-aminobenzamide and 3,4-dihydroxybenzaldehyde) are subjected to high-speed gas impact
- This process facilitates rapid molecular collisions and energy transfer
- The reaction occurs in the solid state or with minimal solvent
- The product is collected and purified by recrystallization
This method offers advantages in terms of reaction speed, reduced solvent usage, and potentially higher yields compared to conventional methods.
Microwave-Assisted Synthesis
Microwave irradiation represents an efficient alternative to conventional heating for the synthesis of Schiff bases. This method could be applied to the synthesis of Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- with the following protocol:
- Combine equimolar amounts of 4-aminobenzamide and 3,4-dihydroxybenzaldehyde in a minimal amount of ethanol
- Add catalytic amount of glacial acetic acid
- Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes
- Cool the reaction mixture
- Isolate and purify the product through filtration and recrystallization
The microwave-assisted approach significantly reduces reaction time from hours to minutes while potentially improving yields and product purity.
Solvent-Free Grinding Method
A green chemistry approach involves the mechanical grinding of reactants in the absence of solvent:
- Mix equimolar amounts of 4-aminobenzamide and 3,4-dihydroxybenzaldehyde in a mortar
- Add a few drops of glacial acetic acid as catalyst
- Grind the mixture thoroughly for 15-30 minutes
- Monitor reaction progress by TLC
- Purify the crude product by washing with water followed by recrystallization from ethanol
This environmentally friendly method eliminates or significantly reduces solvent usage, aligning with green chemistry principles.
Preparation of Starting Materials
Synthesis of 3,4-Dihydroxybenzaldehyde
While 3,4-dihydroxybenzaldehyde is commercially available, it can also be synthesized in the laboratory. One reported method involves:
"The production process of 3,4-dihydroxybenzaldehyde is characterized by that it makes catechol and glyoxalic acid implement condensation reaction under the action of alkaline substance sodium hydroxide to produce 3,4-dihydroxyamygdalic acid, then makes the obtained 3,4-dihydroxyamygdalic acid and compound copper salt implement oxidation reaction and decarboxylation reaction so as to obtain the invented 3,4-dihydroxybenzaldehyde".
Another approach involves the oxidation of 3,4-dihydroxytoluene or the selective reduction of 3,4-dihydroxybenzoic acid derivatives.
Preparation of 4-Aminobenzamide
4-Aminobenzamide can be synthesized through various routes:
"A kind of method for synthesizing Para Amino Benzamide, comprises the following steps: 1) extracting container, adds paranitrobenzoic acid, triphosgene and solvent, and reaction is finished, and collects solvent, obtains paranitrobenzoyl chloride; 2) reaction vessel is separately taken, ammoniacal liquor and phase transfer catalyst is added, paranitrobenzoyl chloride toluene solution is added dropwise, p-nitrophenyl formamide is obtained; 3) reactor is taken, p-nitrophenyl formamide is added, and adds water, catalyst, the Para Amino Benzamide is obtained".
This multi-step process achieves high yields (94-95%) and represents an industrial-scale preparation method.
Comparative Analysis of Preparation Methods
Table 2: Comparison of Different Preparation Methods for Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-
| Method | Reaction Time | Yield Range | Advantages | Limitations | Environmental Impact |
|---|---|---|---|---|---|
| Traditional Condensation | 3-8 hours | 75-90% | Well-established, reliable | Time-consuming, solvent-intensive | Moderate |
| Supersonic Gas Impacting | Minutes | 80-95% | Rapid, high yields | Specialized equipment required | Low to moderate |
| Microwave-Assisted | 5-15 minutes | 85-95% | Fast, energy-efficient | Requires microwave reactor | Low |
| Solvent-Free Grinding | 15-30 minutes | 70-85% | Green, no/minimal solvent | Manual labor intensive, potential scalability issues | Very low |
Purification and Characterization
Purification Techniques
The crude Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- can be purified through:
- Recrystallization from ethanol or ethyl acetate
- Column chromatography (silica gel, eluting with appropriate solvent systems)
- Hot filtration to remove insoluble impurities
Characterization Methods
Proper characterization of the synthesized compound typically involves:
Spectroscopic Analysis
- FT-IR spectroscopy: Expected key peaks include C=N stretching (1610-1650 cm⁻¹), O-H stretching (3200-3400 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C=O stretching (1650-1680 cm⁻¹).
- ¹H-NMR spectroscopy: Expected signals include azomethine proton (HC=N) at δ 8.5-9.0 ppm, aromatic protons at δ 6.5-8.0 ppm, phenolic OH protons at δ 9.0-10.0 ppm, and amide NH₂ protons at δ 5.5-6.5 ppm.
- ¹³C-NMR spectroscopy: Expected signals include azomethine carbon (C=N) at δ 155-165 ppm, carbonyl carbon at δ 165-175 ppm, and aromatic carbons at δ 110-150 ppm.
Other Analytical Techniques
- Melting point determination
- Elemental analysis
- Mass spectrometry
- UV-Visible spectroscopy
- X-ray crystallography (for crystal structure determination)
Reaction Mechanism and Considerations
Mechanism of Schiff Base Formation
The reaction mechanism involves:
- Nucleophilic attack of the amine on the carbonyl carbon
- Formation of carbinolamine intermediate
- Dehydration to form the imine (C=N) bond
Factors Affecting the Reaction
Several factors influence the efficiency of the synthesis:
- The electron-donating hydroxyl groups in 3,4-dihydroxybenzaldehyde may reduce the electrophilicity of the carbonyl carbon, potentially slowing the reaction
- The presence of water can reverse the reaction, necessitating its removal (by azeotropic distillation or with drying agents)
- The pH of the reaction medium significantly affects the rate and yield
- The presence of antioxidants may be necessary to prevent oxidation of the catechol moiety during the reaction
Scale-Up Considerations and Industrial Applications
For larger-scale preparations, several modifications to the laboratory procedures may be necessary:
- Implementation of continuous flow systems for improved heat and mass transfer
- Use of heterogeneous catalysts for easier separation
- Development of solvent recovery systems to reduce environmental impact
- Implementation of in-process controls to monitor reaction progress and ensure product quality
Chemical Reactions Analysis
Schiff Base Formation and Stability
The compound is synthesized via condensation of 4-aminobenzamide with 3,4-dihydroxybenzaldehyde under acidic or basic conditions . This reaction follows the general mechanism:
Key conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Acetic acid (acidic) or piperidine (basic)
-
Temperature: Reflux (60–80°C)
The hydrazone bond (–NH–CH=) exhibits pH-dependent tautomerism, favoring the keto-enol equilibrium in polar solvents .
Oxidation Reactions
The phenolic hydroxyl groups at the 3- and 4-positions are susceptible to oxidation. Common oxidizing agents and products include:
Coordination with Metal Ions
The compound acts as a polydentate ligand, forming stable complexes with transition metals via the hydrazone nitrogen and phenolic oxygen atoms .
Example: Complexation with Cu(II)
Key properties of the Cu(II) complex :
-
Geometry: Square planar
-
Stability constant (log β): 12.4 ± 0.2 (determined via potentiometry)
-
Magnetic moment: 1.73 BM (indicative of one unpaired electron) .
Nucleophilic Substitution
The electron-deficient benzamide ring undergoes electrophilic substitution at the para position relative to the amide group.
Example: Nitration
Conditions :
Reduction of the Hydrazone Bond
The C=N bond in the hydrazone moiety can be reduced to a C–N single bond using:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 25°C | 4-[(3,4-Dihydroxybenzyl)amino]benzamide |
| H₂/Pd-C | Ethanol, 1 atm H₂ | Same as above (higher purity, 85% yield) |
Photochemical Reactions
Under UV light (λ = 365 nm), the compound undergoes E/Z isomerization of the hydrazone bond. Computational studies (DFT/B3LYP) reveal:
-
Energy barrier for isomerization: ~45 kcal/mol
-
Stabilization of the E-isomer due to intramolecular hydrogen bonding .
Biological Reactivity
The compound inhibits DNA methyltransferases (DNMTs) via:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Benzamide Derivatives
Key Observations :
- Benzamide vs. Thiazole/Thiazolidinedione Hybrids: Unlike 4g () and 10c (), which incorporate heterocyclic thiazole or thiazolidinedione cores, the target compound retains a simple benzamide backbone.
- Catechol vs. Hydroxyl/Alkylamine Substituents: The 3,4-dihydroxybenzylidene group distinguishes the target compound from derivatives like 4g (morpholinomethyl) or CGP20712A (sulfonamide), which prioritize solubility or receptor specificity over redox activity .
Key Observations :
- Schiff Base Formation: The target compound’s imine linkage (C=N) likely arises from condensation between 4-aminobenzamide and 3,4-dihydroxybenzaldehyde, a common strategy for introducing conjugated systems . In contrast, 4g and 10c require multistep syntheses involving thiazole ring formation or esterification .
- Solubility : The catechol group may enhance aqueous solubility compared to chlorinated derivatives (e.g., 4d–4f in ), though less than morpholine- or piperazine-containing analogs (4g, 4e) .
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Antioxidant Potential: The 3,4-dihydroxybenzylidene group aligns with catechol-containing antioxidants (e.g., polyphenols), suggesting radical scavenging or pro-oxidant effects under specific conditions. This contrasts with 4g’s kinase inhibition or CGP20712A’s receptor antagonism .
- However, similar benzylideneamino derivatives exhibit binding to tyrosine kinases or metalloenzymes, implying plausible targets .
Biological Activity
Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzamide functional group linked to a 3,4-dihydroxybenzylidene moiety through an amine bond. The general synthesis involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 4-aminobenzoic acid, typically carried out under mild conditions in aqueous or alcoholic solvents. This reaction forms a Schiff base intermediate that can be reduced to yield the final product.
Biological Activities
Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- exhibits a range of biological activities:
- Antibacterial Activity : Studies indicate that this compound demonstrates significant antibacterial properties against various bacterial strains. Its structural features enhance its ability to penetrate bacterial membranes and disrupt cellular functions .
- Antifungal Activity : The compound also shows promising antifungal activity. Research has highlighted its effectiveness against specific fungi, making it a candidate for further development in antifungal therapies .
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which is crucial for combating oxidative stress in biological systems.
- Anticancer Potential : Recent studies have reported that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- have shown cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth in vivo .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is often linked to their structural characteristics. A comparative analysis reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide | Simple amide structure | Basic antibacterial properties |
| N-(2-Hydroxyphenyl)benzamide | Hydroxyl group on phenyl ring | Enhanced solubility and activity |
| 4-Aminobenzamide | Similar amine linkage | Known for inhibiting DNA methyltransferase |
| Benzamide derivatives with halogens | Halogen substituents on benzene rings | Increased electrophilicity and biological activity |
The unique aspect of Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- lies in its dual functional groups (hydroxyl and amine), which enhance its ability to form hydrogen bonds and engage in complex biochemical interactions. This structural versatility is advantageous for further medicinal chemistry applications .
Case Studies
- Anticancer Activity : In one study, derivatives of benzamide were tested against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability (IC50 values ranging from 25 to 50 µM), demonstrating their potential as anticancer agents .
- Inhibition of PARP-1 : Another study focused on the inhibition of poly(ADP-ribose) polymerase (PARP-1), an important target in cancer therapy. Compounds derived from benzamide exhibited IC50 values as low as 0.079 µM against PARP-1, highlighting their potential in cancer treatment strategies involving DNA repair mechanisms .
- Antimicrobial Efficacy : A recent evaluation showed that Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- displayed effective larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. This suggests potential applications in vector control strategies .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended to confirm the structural identity of Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons in the aromatic and imine regions. For example, the 3,4-dihydroxybenzylidene moiety typically shows signals between δ 6.5–7.5 ppm (¹H) and 110–150 ppm (¹³C). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Derivatives of benzamide often exhibit [M+H]⁺ or [M-H]⁻ ions with mass accuracy ≤ 5 ppm .
- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
Q. What safety protocols are critical during the synthesis of Benzamide derivatives?
- Methodological Answer :
- Hazard Analysis : Prior to synthesis, assess risks using guidelines from Prudent Practices in the Laboratory (e.g., handling mutagenic intermediates like anomeric amides). Conduct Ames testing if mutagenicity is suspected .
- Ventilation and PPE : Use fume hoods for volatile reagents (e.g., dichloromethane) and wear nitrile gloves, lab coats, and safety goggles .
- Storage : Store light-sensitive or thermally unstable intermediates (e.g., Schiff bases) in amber vials at –20°C .
Advanced Research Questions
Q. How can computational methods optimize the electronic properties of Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]- for biological activity studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, the dihydroxybenzylidene group may lower the LUMO, enhancing electron-accepting capacity .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or phosphatases). Prioritize hydrogen bonding between phenolic hydroxyls and active-site residues .
- Solubility Prediction : Use COSMO-RS models to optimize solvent systems for crystallization or biological assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from differences in buffer pH or co-solvents .
- Purity Assessment : Verify compound integrity via HPLC (≥95% purity) and thermal analysis (DSC/TGA) to rule out decomposition during testing .
- Meta-Analysis : Cross-reference structural analogs (e.g., 3,4-dichloro-N-thiazolyl benzamides) to identify substituent-dependent trends .
Q. What strategies improve low yields in multi-step syntheses of similar benzamide derivatives?
- Methodological Answer :
- Step Optimization : For Schotten-Baumann reactions, use excess acyl chloride and controlled pH (8–9) to minimize hydrolysis. Yields for benzamide intermediates can increase from 18% to >70% with stoichiometric adjustments .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in etherification or imine formation steps to enhance reaction rates .
- Workup Refinement : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to isolate polar byproducts .
Characterization and Stability
Q. How does hydrogen bonding influence the crystallographic stability of this compound?
- Methodological Answer :
- X-ray Diffraction : Resolve intermolecular interactions (e.g., O-H···N between phenolic OH and amide groups). Lattice energy calculations (via PIXEL) quantify stabilization from H-bonds .
- Thermogravimetric Analysis (TGA) : Monitor dehydration events at 100–150°C, which correlate with loss of crystalline water molecules .
Q. What thermodynamic data are essential for stability profiling of benzamide derivatives?
- Methodological Answer :
- Combustion Calorimetry : Measure ΔcH°solid to assess energy release during decomposition. For benzamides, values typically range from –3000 to –4000 kJ/mol .
- DSC Analysis : Identify melting points and exothermic decomposition peaks. For example, Schiff bases may decompose abruptly above 200°C .
Biological Activity and Applications
Q. How can structure-activity relationships (SAR) guide the design of benzamide-based enzyme inhibitors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
